3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

Description

Molecular Architecture and IUPAC Nomenclature

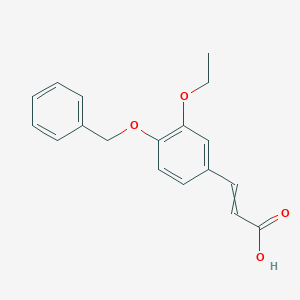

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is a substituted cinnamic acid derivative with a molecular formula of C₁₈H₁₈O₄ and a molecular weight of 298.3 g/mol . Its IUPAC name, (2E)-3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoic acid , reflects its structural features:

- A phenyl ring substituted with benzyloxy (-OCH₂C₆H₅) at the para position (C-4) and ethoxy (-OCH₂CH₃) at the meta position (C-3).

- An α,β-unsaturated acrylic acid moiety (CH=CH-COOH) at the C-1 position, adopting the E (trans) configuration .

Key Structural Features

The benzyloxy and ethoxy groups introduce steric bulk and electron-donating effects, while the conjugated π-system of the acrylic acid enables resonance stabilization .

Conformational Isomerism and Stereoelectronic Properties

Conformational Flexibility

The molecule exhibits two primary conformational equilibria:

- Rotation around the C-1–C-2 bond of the acrylic acid chain, leading to s-cis (0°) and s-trans (180°) conformers (Fig. 1).

- Rotation of the benzyloxy and ethoxy substituents relative to the phenyl ring plane .

Dominant Conformations

Comparative Analysis with Related Cinnamic Acid Derivatives

Structural and Electronic Comparisons

| Compound | Substituents | Key Differences |

|---|---|---|

| Cinnamic acid | Phenyl + acrylic acid | Lacks ether substituents; lower steric bulk |

| Ferulic acid | 3-Methoxy, 4-hydroxy phenyl | Smaller methoxy group; phenolic –OH increases polarity |

| 4-Benzyloxycinnamic acid | 4-Benzyloxy phenyl | Lacks meta-ethoxy group; simpler substitution |

| This compound | 3-Ethoxy, 4-benzyloxy phenyl | Enhanced lipophilicity and steric hindrance |

Reactivity Trends

Electrophilic substitution :

Photodimerization :

Decarboxylation :

Physicochemical Properties

| Property | This compound | Cinnamic acid |

|---|---|---|

| LogP | 3.4 | 2.1 |

| Water solubility | 0.12 mg/mL (25°C) | 0.6 mg/mL (25°C) |

| Melting point | 148–150°C | 133°C |

The ethoxyl-benzyloxy substitution increases lipophilicity by ~1.3 LogP units compared to cinnamic acid, making it more suitable for lipid membrane interactions .

Properties

IUPAC Name |

3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-2-21-17-12-14(9-11-18(19)20)8-10-16(17)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGFXHPPBGPRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395900 | |

| Record name | Enamine_005779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565174-23-4 | |

| Record name | Enamine_005779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-ethoxybenzaldehyde and benzyl bromide.

Formation of Benzyloxy Derivative: The 4-hydroxy-3-ethoxybenzaldehyde is reacted with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxy derivative.

Aldol Condensation: The benzyloxy derivative undergoes an aldol condensation with an appropriate aldehyde to form the acrylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions typical of acrylic acids, such as esterification and polymerization .

Biology

This compound is explored for its potential biological activities, including:

- Enzyme Interaction : It may modulate enzyme activity, influencing metabolic pathways.

- Cell Signaling Pathways : It has been shown to affect pathways like the mitogen-activated protein kinase (MAPK) pathway, crucial for cell proliferation .

- Antioxidant Properties : Preliminary studies suggest it may protect cells from oxidative stress .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines (e.g., breast and prostate cancer), potentially inducing apoptosis through caspase activation .

Industrial Applications

In industry, this compound can be utilized in producing polymers and coatings with specific properties. Its unique combination of substituents enhances its reactivity and suitability for various applications in specialty chemicals .

Case Studies and Research Findings

- Biochemical Assays : Studies have utilized this compound as a probe in biochemical assays to investigate enzyme interactions and signaling pathways.

- Anticancer Research : In vitro studies have demonstrated its effectiveness against specific cancer cell lines, showcasing its potential as a therapeutic agent .

- Polymer Development : Research into its application in polymer science has highlighted its ability to enhance material properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid depends on its interaction with molecular targets such as enzymes or receptors. The benzyloxy and ethoxy groups can enhance binding affinity and specificity, while the acrylic acid moiety can participate in various biochemical reactions. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Key Observations:

- Lipophilicity : The benzyloxy group in the target compound increases hydrophobicity compared to methoxy or hydroxy analogues (e.g., caffeic acid), which may affect membrane permeability .

- Electronic Effects : Electron-withdrawing groups (e.g., benzyloxy, ethoxy) stabilize the conjugated system, altering UV absorption and reactivity in Michael addition reactions .

Physicochemical Properties

- Solubility: The target compound’s benzyloxy group reduces water solubility compared to caffeic acid (hydroxy-substituted) but enhances solubility in organic solvents like DMSO or ethanol . Methoxy-substituted analogues (e.g., (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid) exhibit intermediate solubility due to reduced steric hindrance .

Thermal Stability :

Antimicrobial Activity:

- Proton salts of sulfamoylphenylcarbamoyl acrylic acids (e.g., (E)-3-(3-sulfamoylphenylcarbamoyl)acrylic acid) demonstrate broad-spectrum antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

Antioxidant Capacity:

- Caffeic acid (IC₅₀: ~5 µM in DPPH assays) outperforms the target compound due to its free radical-scavenging phenolic hydroxyl groups. The benzyloxy/ethoxy groups in the target compound may instead favor anti-inflammatory or enzyme-inhibitory roles .

Biological Activity

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid (CAS Number: 565174-23-4) is a compound of interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18O4

- Molecular Weight : 298.33 g/mol

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially modulating their activity. This includes inhibition or activation of specific metabolic pathways.

- Cell Signaling Pathways : It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant properties, thereby protecting cells from oxidative stress .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) in these cells, possibly through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

In Vitro Studies

- Cell Line Studies : A study on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

- Mechanistic Insights : Further investigation revealed that the compound modulates the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, indicating its role in promoting apoptotic pathways .

In Vivo Studies

- Animal Model Research : In a mouse model of inflammation, administration of this compound led to a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups .

- Pharmacokinetics : Studies assessing the pharmacokinetics of this compound indicate favorable absorption and distribution profiles, making it a candidate for further therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme modulation, apoptosis induction |

| Ethyl oxazole-4-carboxylate | Moderate | No | Nucleophilic reactions |

| Other phenolic compounds | Varies | Yes | Antioxidant activity |

Q & A

Q. What are the established synthetic routes for 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid, and how can reaction purity be optimized?

The compound is typically synthesized via condensation reactions between substituted benzaldehyde derivatives and malonic acid derivatives. For example, 3-(4-methoxyphenyl)acrylic acid analogs are prepared using Knoevenagel condensation under acidic or basic conditions . To optimize purity, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitoring reaction progress via TLC or HPLC ensures minimal byproducts .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated for related acrylic acid derivatives (e.g., 2-acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid) . Complementary techniques include:

Q. What protocols are recommended for evaluating its antimicrobial activity in vitro?

Follow CLSI guidelines using broth microdilution assays. Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% v/v final concentration) and determine MIC values (minimum inhibitory concentration) over 18–24 hours . Include positive controls (e.g., vancomycin for bacteria) and validate results with triplicate experiments .

Q. How should this compound be stored to maintain stability?

Store in airtight, light-resistant containers at room temperature (20–25°C) under anhydrous conditions. Avoid prolonged exposure to humidity, as ester and ether groups may hydrolyze. Periodic purity checks via HPLC are advised .

Q. What analytical methods validate purity and quantify degradation products?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/0.1% formic acid) .

- TLC : Silica plates with visualization under UV or iodine vapor .

- Karl Fischer titration : Quantify water content to assess hygroscopic degradation .

Advanced Research Questions

Q. How do substituent modifications (e.g., benzyloxy vs. methoxy groups) influence reaction yields and bioactivity?

Substituents alter electronic and steric profiles, affecting both synthesis and activity. For example:

- Electron-donating groups (e.g., ethoxy) enhance nucleophilicity in condensation reactions, improving yields .

- Benzyloxy groups increase lipophilicity, enhancing membrane penetration and antimicrobial potency . Systematic SAR studies using analogs (e.g., 3-(4-hydroxy-3-methoxyphenyl)acrylic acid ) can isolate substituent effects.

Q. How can conflicting MIC data across studies be resolved?

Discrepancies often arise from variations in microbial strains, inoculum size, or growth media. To standardize results:

- Use ATCC reference strains.

- Normalize inoculum density to 0.5 McFarland standard.

- Compare data against shared controls (e.g., ciprofloxacin for bacteria) .

Q. What strategies optimize co-crystal or metal complex formation to enhance pharmacological properties?

Proton transfer salts (e.g., with 2-aminopyridine) or metal complexes (e.g., Cu(II), Ni(II)) can improve solubility and bioactivity. Key steps:

- Screen counterions/bases (e.g., 1H-benzimidazole) in polar solvents (methanol/water).

- Characterize complexes via elemental analysis, UV-Vis spectroscopy, and magnetic susceptibility .

Q. How can computational methods predict binding interactions with microbial targets?

Molecular docking (e.g., AutoDock Vina) against S. aureus dihydrofolate reductase or C. albicans lanosterol demethylase identifies potential binding modes. Validate predictions with MD simulations (AMBER/GROMACS) to assess stability .

Q. What experimental designs address low aqueous solubility in biological assays?

- Prodrug synthesis : Convert the carboxylic acid to esters (e.g., ethyl ester) for improved permeability .

- Nanoformulation : Use liposomes or PEGylated nanoparticles to enhance bioavailability .

- Co-solvency : Employ cyclodextrins or surfactants (e.g., Tween-80) in buffer systems .

Methodological Notes

- Contradictory Data : When antimicrobial results conflict, cross-validate using disk diffusion and time-kill assays .

- Advanced Characterization : For co-crystals, combine PXRD, DSC, and single-crystal XRD to confirm structure-property relationships .

- Ethical Compliance : Follow institutional biosafety protocols for handling pathogenic strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.